(5E)-5-(furan-2-ylmethylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-[(FURAN-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a furan ring, a methylidene group, and a diazinane trione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(FURAN-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of furan-2-carbaldehyde with 1-(4-methylphenyl)-1,3-diazine-2,4,6-trione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(FURAN-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione.
Reduction: The compound can be reduced to form the corresponding dihydrofuran derivative.
Substitution: The methylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Furan-2,3-dione
Reduction: Dihydrofuran derivative
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(5E)-5-[(FURAN-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(FURAN-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The furan ring and diazinane trione structure allow it to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: Shares the furan ring structure.
1-(4-Methylphenyl)-1,3-diazine-2,4,6-trione: Shares the diazinane trione structure.
Dihydrofuran derivatives: Similar in structure but differ in the degree of saturation.
Uniqueness
(5E)-5-[(FURAN-2-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to the combination of the furan ring, methylidene group, and diazinane trione structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C16H12N2O4 |
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Molecular Weight |
296.28 g/mol |
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H12N2O4/c1-10-4-6-11(7-5-10)18-15(20)13(14(19)17-16(18)21)9-12-3-2-8-22-12/h2-9H,1H3,(H,17,19,21)/b13-9+ |
InChI Key |
PLGYEYUIBSSBMR-UKTHLTGXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CO3)/C(=O)NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=O |
Origin of Product |
United States |
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